Cas no 625090-81-5 (MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-)
![MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- structure](https://ja.kuujia.com/scimg/cas/625090-81-5x500.png)
MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- 化学的及び物理的性質
名前と識別子
-
- MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-
- (1-METHYL-1H-INDOL-3-YL)(MORPHOLINO)METHANONE
- 1-methyl-3-(morpholine-4-carbonyl)-1H-indole
- 9T-1481
- CHEMBL1893886
- (1-methylindol-3-yl)-morpholin-4-ylmethanone
- HMS1367J03
- HMS2731I23
- SCHEMBL23940225
- AKOS002592175
- 625090-81-5
- MFCD03305947
- Bionet2_001257
- (1-methyl-1H-indol-3-yl)(morpholino)methanone
- Z100525310
- SMR000336241
- MLS000763369
-
- MDL: MFCD03305947
- インチ: InChI=1S/C14H16N2O2/c1-15-10-12(11-4-2-3-5-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
- InChIKey: ZYHBSTBOJKSXNQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 244.121177757g/mol
- どういたいしつりょう: 244.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 34.5Ų
MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 9T-1481-20MG |
(1-methyl-1H-indol-3-yl)(morpholino)methanone |
625090-81-5 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | 9T-1481-100MG |
(1-methyl-1H-indol-3-yl)(morpholino)methanone |
625090-81-5 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | 9T-1481-1MG |
(1-methyl-1H-indol-3-yl)(morpholino)methanone |
625090-81-5 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 9T-1481-10MG |
(1-methyl-1H-indol-3-yl)(morpholino)methanone |
625090-81-5 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB343597-100 mg |
(1-Methyl-1H-indol-3-yl)(morpholino)methanone; . |
625090-81-5 | 100mg |
€208.80 | 2023-04-26 | ||
Key Organics Ltd | 9T-1481-50MG |
(1-methyl-1H-indol-3-yl)(morpholino)methanone |
625090-81-5 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | 9T-1481-5MG |
(1-methyl-1H-indol-3-yl)(morpholino)methanone |
625090-81-5 | >90% | 5mg |
£46.00 | 2025-02-08 | |
abcr | AB343597-100mg |
(1-Methyl-1H-indol-3-yl)(morpholino)methanone; . |
625090-81-5 | 100mg |
€283.50 | 2025-02-17 |
MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-に関する追加情報
MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- (CAS No. 625090-81-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-, identified by the CAS number 625090-81-5, is a compound of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative, featuring a complex structural framework, has garnered attention due to its potential applications in drug development and synthetic chemistry. The compound's unique structural attributes, including the presence of a morpholine ring and an indole moiety, make it a versatile intermediate in the synthesis of biologically active molecules.
The< strong>MORPHOLINE core of this compound contributes to its chemical stability and reactivity, enabling its use in various synthetic pathways. Specifically, the morpholine ring can act as a nucleophilic center, facilitating reactions such as nucleophilic substitution and condensation. This characteristic is particularly valuable in medicinal chemistry, where such intermediates are often employed to construct more complex drug molecules.
The< strong>4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- substituent further enhances the compound's utility by introducing a carbonyl group adjacent to the indole ring. This functional group is a common feature in many pharmacologically active compounds, serving as a site for further derivatization and modification. The indole moiety itself is well-documented for its biological significance, with numerous indole derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focusing on indole-based compounds due to their broad spectrum of biological activities. The incorporation of< strong>MORPHOLINE into these structures has led to the development of novel molecules with enhanced efficacy and reduced toxicity. For instance, studies have shown that morpholine-substituted indoles can exhibit potent inhibitory effects on certain enzymes and receptors implicated in neurological disorders.
One of the most compelling aspects of< strong>MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]- is its role as a key intermediate in the synthesis of targeted therapeutics. Researchers have leveraged its structural features to develop inhibitors for enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammatory diseases. The compound's ability to undergo selective modifications allows chemists to fine-tune its pharmacokinetic properties, improving bioavailability and therapeutic index.
The< strong>CAS No. 625090-81-5 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is essential for researchers who need to reference specific chemical entities in their work. The CAS registry system plays a pivotal role in facilitating global collaboration by providing a universal language for chemical substances.
Advances in computational chemistry have further enhanced the understanding of< strong>MORPHOLINE, 4-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-'s reactivity and interactions. Molecular modeling techniques allow researchers to predict how this compound might behave in different biological environments, aiding in the design of more effective drug candidates. These simulations can identify potential binding pockets within target proteins and predict how modifications to the molecule might improve its affinity and selectivity.
The synthesis of< strong>MORPHOLINE, 4-[ (1-METHYL-1H-INDOL-3-YL)CARBONYL]- involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the morpholine ring through cyclization reactions and the introduction of the indole carbonyl group via condensation or oxidation processes. Each step must be carefully optimized to ensure high yields and purity.
In conclusion, MORPHOLINE, 4-[ (1-METHYL-1H-INDOL-3-YL)CARBONYL]- (CAS No. 625090-81-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, it is likely that< strong>MORPHOLINE, 4-[ (1-METHYL-H IND OL)-3-YL] CARBON YL will remain at the forefront of chemical innovation.
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